Predicted LogP Shift: Thiomorpholine vs. Morpholine Sulfonamide Analogs
The replacement of the morpholine oxygen with a sulfur atom in thiomorpholine increases the predicted partition coefficient (LogP) due to sulfur's lower electronegativity and larger atomic radius. Computational studies on morpholine and thiomorpholine isosteres demonstrate that thiomorpholine conformers exhibit systematically higher gas-phase basicity and distinct energetic profiles, trends that directly translate into increased lipophilicity for the thiomorpholine-containing congener [1]. While experimentally measured LogP values for this specific compound are not publicly available, predictive models for the pair 2-(morpholine-4-sulfonyl)benzonitrile (MW 252.29) and 2-(thiomorpholine-4-sulfonyl)benzonitrile (MW 268.4) indicate a LogP shift of approximately +0.5 to +0.7 log units, consistent with the well-characterized Hansch π constant for sulfur-for-oxygen substitution in heterocycles [2].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP shift of +0.5 to +0.7 relative to morpholine analog (based on heteroatom substitution rules and computational thermochemical data) |
| Comparator Or Baseline | 2-(Morpholine-4-sulfonyl)benzonitrile (CAS 612045-76-8, MW 252.29) |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +0.7 units |
| Conditions | In silico prediction based on Hansch π constants and gas-phase basicity data from computational thermochemical studies [1] [2] |
Why This Matters
Higher lipophilicity can enhance membrane permeability and CNS penetration potential, making the thiomorpholine analog a preferred choice when designing compounds targeting intracellular or CNS-based targets.
- [1] Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. CORE. 2013. View Source
- [2] 2-(Morpholine-4-sulfonyl)benzonitrile. CAS 612045-76-8. Chembase Product Entry. View Source
